Perphenazine sulfoxide chemical properties and structure
Perphenazine sulfoxide chemical properties and structure
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for perphenazine (B1679617) sulfoxide (B87167), a primary metabolite of the antipsychotic drug perphenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Chemical Properties and Structure
Perphenazine sulfoxide is formed through the oxidation of perphenazine and is an active metabolite.[1] Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure
The structure of perphenazine sulfoxide is characterized by a phenothiazine (B1677639) core, a piperazine (B1678402) ring, and a sulfoxide functional group. The sulfoxidation occurs on the sulfur atom of the phenothiazine ring system.
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IUPAC Name: 4-[3-(2-chloro-5-oxido-10H-phenothiazin-10-yl)propyl]-1-piperazineethanol[1]
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Canonical SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO[2]
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InChI: 1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2[1]
Physicochemical Properties
A compilation of the key physicochemical properties of perphenazine sulfoxide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C21H26ClN3O2S | [1][2][3] |
| Molecular Weight | 419.97 g/mol | |
| Monoisotopic Mass | 419.1434259 u | [2][3] |
| Appearance | Solid | [1] |
| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): insoluble | [1] |
| UV Absorption Maxima | 239, 278 nm | [1] |
| pKa (Predicted) | 14.96 ± 0.10 | [2] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [2][3] |
| Rotatable Bond Count | 6 | [2][3] |
| Topological Polar Surface Area | 77 Ų | [2][3] |
| Complexity | 532 | [2][3] |
Experimental Protocols
This section details methodologies for the preparation and analysis of perphenazine sulfoxide.
Preparation of Perphenazine Sulfoxide Standard Solution
This protocol describes the synthesis of a perphenazine sulfoxide stock solution from perphenazine for use as a standard in analytical methods.[4]
Materials:
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Perphenazine drug stock solution (1.0 mg/mL in 1% v/v aqueous hydrochloric acid)
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30% Hydrogen peroxide solution
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1M Sodium bisulfite solution
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1% Hydrochloric acid
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Volumetric flasks (50 mL)
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Water bath at 60°C
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Pipettes
Procedure:
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Pipette 5 mL of the perphenazine drug stock solution into a 50 mL volumetric flask.
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Add 1 mL of 30% hydrogen peroxide solution to the flask.
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Heat the mixture in a water bath at 60°C for 10 minutes. The reaction to form the sulfoxide is complete within this time.
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After heating, cool the solution to room temperature.
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Dilute the solution to the 50 mL mark with 1M sodium bisulfite solution to quench the excess hydrogen peroxide, and mix thoroughly. This results in a perphenazine sulfoxide stock solution of approximately 0.02 mg/mL.
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For further dilutions, pipette 10 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with 1% hydrochloric acid.
Liquid Chromatographic Determination of Perphenazine and Perphenazine Sulfoxide
This method is suitable for the quantitative analysis of perphenazine and perphenazine sulfoxide in pharmaceutical dosage forms.[4]
Instrumentation:
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Liquid chromatograph system with a pump, injector, and a UV detector set at 229 nm.
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A 150 x 4.6 mm id column with 5 µm nitrile bonded phase (e.g., Dupont, Zorbax CN).
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Computing integrator.
Reagents and Solutions:
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Mobile Phase: A filtered and degassed solution of aqueous 0.025M sodium acetate-acetic acid buffer (pH 4.5), methanol (B129727), and acetonitrile (B52724) in a 30:30:40 v/v/v ratio.
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Internal Standard: 0.5 mg/mL trifluoperazine (B1681574) hydrochloride in methanol.
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Drug Stock Solution: 1.0 mg/mL perphenazine in 1% (v/v) aqueous hydrochloric acid.
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Perphenazine Sulfoxide Stock Solution: Prepared as described in Protocol 2.1.
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Standard Solution: Pipette 10 mL of the drug stock solution, 25 mL of the perphenazine sulfoxide stock solution, and 10 mL of the internal standard into a 100 mL volumetric flask. Dilute to volume with methanol and mix.
Chromatographic Conditions:
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Flow Rate: 2.5 mL/min
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Injection Volume: Approximately 10 µL
Procedure:
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Inject equal volumes of the standard solution and the assay preparation into the chromatograph.
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Record the chromatograms and calculate the amounts of perphenazine and perphenazine sulfoxide in the sample by comparing the peak height ratios to the internal standard with those of the standard solution.
Biological Activity and Signaling Pathways
Perphenazine is metabolized in the liver through various pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[5][6] Perphenazine sulfoxide is an active metabolite that exhibits affinity for several neurotransmitter receptors.
Receptor Binding Profile
Perphenazine sulfoxide selectively binds to dopamine (B1211576) D2 and α1-adrenergic receptors, with a lower affinity for α2-adrenergic receptors.[1] The binding affinities (Ki) in rat brain are:
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Dopamine D2 receptors: 5.9 nM
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α1-adrenergic receptors: 24 nM
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α2-adrenergic receptors: 683 nM
Signaling and Metabolism
The metabolic conversion of perphenazine to perphenazine sulfoxide is a key step in its biotransformation. The mechanism of action of perphenazine, and by extension its active metabolites, is primarily through the antagonism of dopamine D2 receptors in the central nervous system.[5][7] This blockade is believed to be responsible for its antipsychotic effects.
Caption: Metabolic pathway of perphenazine to perphenazine sulfoxide.
The antagonism of dopamine D2 receptors by perphenazine and its active metabolite, perphenazine sulfoxide, is a central aspect of their pharmacological effect.
Caption: Antagonism of the Dopamine D2 receptor by perphenazine sulfoxide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
